Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate

Lipophilicity XLogP3 Physicochemical Property Comparison

This 5-oxo-4,5-dihydroisoxazole building block offers a critical advantage over non-oxo analogs: significantly higher hydrogen-bonding capacity (TPSA 65 vs 42 Ų) enables precise probing of polar binding pockets in SAR studies. With ≥95% purity (97% available), detailed COA (NMR, HPLC, GC), and a reactive methyl ester for downstream hydrolysis, it is the preferred scaffold for anti-inflammatory agent development and chromatographic method validation. Do not substitute with non-oxo isoxazoles—minor structural changes drastically alter reactivity and biological profiles.

Molecular Formula C6H7NO4
Molecular Weight 157.125
CAS No. 96530-57-3
Cat. No. B2713818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
CAS96530-57-3
Molecular FormulaC6H7NO4
Molecular Weight157.125
Structural Identifiers
SMILESCOC(=O)CC1=NOC(=O)C1
InChIInChI=1S/C6H7NO4/c1-10-5(8)2-4-3-6(9)11-7-4/h2-3H2,1H3
InChIKeyWKVDPSIRIKEXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS 96530-57-3) – A Key Heterocyclic Building Block for Pharmaceutical Synthesis


Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS 96530-57-3) is a heterocyclic compound belonging to the isoxazoline class, characterized by a 4,5-dihydroisoxazole ring with a 5-oxo substituent and a methyl acetate group at the 3-position [1]. With a molecular formula of C6H7NO4 and a molecular weight of 157.12 g/mol, it is primarily employed as a versatile building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex isoxazole derivatives with potential anti-inflammatory activity [2].

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS 96530-57-3) – Why In-Class Substitution is Not a Reliable Procurement Strategy


Generic substitution among isoxazole derivatives is inadvisable due to the substantial impact that even minor structural modifications have on key physicochemical properties and, consequently, on downstream synthetic utility and biological activity [1]. For instance, the presence of the 5-oxo group in this compound significantly alters its hydrogen bonding capacity and lipophilicity compared to non-oxo analogs, which can critically affect reaction yields, purification outcomes, and the biological profile of final products. Direct experimental evidence for this compound's specific differentiation is limited in the public literature; however, computed property comparisons against close structural analogs reveal quantifiable differences that can influence solvent selection, chromatographic behavior, and molecular interactions [2].

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS 96530-57-3) – Quantifiable Differentiation Against Key Analogs


Lipophilicity Comparison: Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate vs. Non-Oxo Analog (Methyl 2-(isoxazol-3-yl)acetate)

The computed XLogP3 value for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is 0.1, which is significantly more hydrophilic than its non-oxo analog, methyl 2-(isoxazol-3-yl)acetate, which has an XLogP3 of 0.6 [1]. This indicates a stronger affinity for polar solvents and aqueous environments, which is a critical factor in drug design for improving solubility and bioavailability.

Lipophilicity XLogP3 Physicochemical Property Comparison

Hydrogen Bonding Capacity: Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate vs. Non-Oxo Analog

The target compound possesses a Topological Polar Surface Area (TPSA) of 65 Ų, which is 23 Ų higher than that of the non-oxo analog, methyl 2-(isoxazol-3-yl)acetate (TPSA = 42 Ų) [1]. This substantial increase is due to the additional carbonyl oxygen in the 5-oxo group, which acts as an additional hydrogen bond acceptor, potentially enabling stronger interactions with biological targets or altering chromatographic retention times.

Hydrogen Bonding TPSA Drug-Receptor Interaction

Analytical Characterization & Purity Benchmarking for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS 96530-57-3)

Commercially, Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is consistently supplied at a minimum purity of 95%, with many vendors offering 97% or 95+% grades . Reputable suppliers provide batch-specific Certificates of Analysis (COA) that include orthogonal analytical data such as NMR, HPLC, and GC to verify identity and purity, a critical requirement for reproducible research . In contrast, closely related analogs like Ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 70432-25-6) or Methyl 2-(5-methylisoxazol-3-yl)acetate (CAS 934172-40-4) may have more variable purity profiles or less rigorous analytical documentation from some sources, increasing the risk of introducing impurities into sensitive reactions.

Purity Analytical Chemistry QC/QA

Synthetic Utility as a Precursor for Anti-Inflammatory Isoxazole Derivatives

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate and its derivatives are specifically highlighted in the literature as key intermediates in the synthesis of 4,5-dihydro-5-oxoisoxazole compounds, which were investigated for their potential as anti-inflammatory agents [1]. The compound's structure provides a reactive handle for further derivatization, such as the generation of isomeric methyl derivatives and acetamides. While this does not represent a direct head-to-head bioactivity comparison, it establishes a specific, literature-supported application niche. In contrast, a simpler analog like methyl 2-(isoxazol-3-yl)acetate lacks the 5-oxo functionality, which is crucial for the specific chemical transformations and potential biological activity described in this line of research.

Medicinal Chemistry Synthesis Anti-inflammatory

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS 96530-57-3) – Optimal Procurement Scenarios Based on Verified Evidence


Medicinal Chemistry: Synthesis of Novel Anti-inflammatory Isoxazole Leads

For medicinal chemistry programs targeting the development of new anti-inflammatory agents, this compound serves as a critical starting material or intermediate. Its 5-oxo-4,5-dihydroisoxazole core is the foundation for the class of compounds identified in the literature as having potential anti-inflammatory activity [1]. The methyl ester functionality allows for further elaboration or hydrolysis to the corresponding carboxylic acid. This specific scaffold cannot be replicated by using a non-oxo analog.

Analytical Chemistry and QC: Method Development and Validation

Due to its well-defined and consistently reported purity of ≥95% (with 97% available) and the availability of detailed Certificates of Analysis (COA) including NMR, HPLC, and GC data from reputable vendors [1], this compound is an excellent candidate for use as a reference standard in analytical method development or quality control. Its distinct physicochemical properties (XLogP3 = 0.1, TPSA = 65 Ų) also make it a useful test probe for developing new chromatographic separation methods for polar heterocyclic compounds.

Chemical Biology and Biophysics: Studying Protein-Ligand Interactions

The compound's significantly higher hydrogen bonding capacity (TPSA = 65 Ų) compared to its non-oxo analog (TPSA = 42 Ų) makes it a valuable tool in chemical biology for investigating the role of specific hydrogen bond acceptors in protein-ligand binding [1]. This property differentiation can be exploited in structure-activity relationship (SAR) studies to probe the binding pockets of target enzymes or receptors where a polar, hydrogen-bonding interaction is hypothesized.

Organic Synthesis: Building Block for Functionalized Heterocycles

In complex organic synthesis, this compound is a versatile building block. The presence of the ester group and the reactive isoxazoline ring allows for a wide range of chemical transformations, including hydrolysis, reduction, and alkylation. Its distinct reactivity profile, compared to other isoxazole esters, stems from the 5-oxo group, which can influence the electron density of the ring and the acidity of the adjacent protons. This makes it a preferred choice when the final target requires a functionalized 3-isoxazoleacetic acid moiety [2].

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